4-(4-Bromoanilino)benzamide

Description

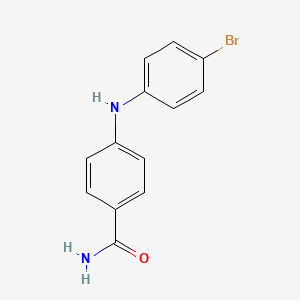

4-(4-Bromoanilino)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 4-bromoanilino group. The bromine atom at the para position of the aniline moiety introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

4-(4-bromoanilino)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-3-7-12(8-4-10)16-11-5-1-9(2-6-11)13(15)17/h1-8,16H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDPDZUIWYYSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Spectral and Physical Properties

- UV-Vis Spectral Profiles: Bis-(4-(tert-butyl)-N-(methylcarbamothioyl)benzamide)-Iron(III) () showed a λmax shift from 290 nm (starting material) to 320 nm upon complexation. The bromine in 4-(4-Bromoanilino)benzamide may similarly redshift UV absorption due to its electron-withdrawing effect, aiding in analytical characterization .

- NMR Challenges: Fluorinated benzamides () face overlapping aromatic signals in <sup>1</sup>H NMR. Bromine’s strong deshielding effect in this compound could simplify spectral interpretation compared to fluorine, though coupling patterns may still complicate assignments .

Structural Diversity in Drug Design

- 4-Anilino-quin(az)oline Scaffolds: emphasizes the tunability of 4-anilino-quinoline scaffolds for chemical probes. The bromoanilino group in this compound could similarly modulate target affinity, with bromine enhancing hydrophobic interactions in receptor binding .

- Chloro and Methyl Substituted Analogs: N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide () demonstrates how chloro and methyl groups improve lipophilicity and bioavailability.

Data Tables

Table 1: Substituent Effects on Key Properties

Q & A

What are the common synthetic routes for preparing 4-(4-Bromoanilino)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling 4-bromoaniline with a benzoyl chloride derivative. A two-step approach is recommended:

Amide Bond Formation : React 4-bromoaniline with 4-carboxybenzoyl chloride in the presence of a coupling agent (e.g., EDC or DCC) and a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and ensuring moisture-free conditions .

For scalability, reflux in tetrahydrofuran (THF) with catalytic DMAP improves reaction efficiency .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₃H₁₀BrN₂O = 305.14 g/mol), with isotopic patterns confirming bromine presence .

How can researchers design experiments to evaluate the biological activity of this compound against specific molecular targets, such as PARP-1 or kinase enzymes?

Methodological Answer:

- In Vitro Enzyme Assays :

- PARP-1 Inhibition : Use a colorimetric assay with NAD⁺ as a substrate. Measure IC₅₀ values by incubating the compound with recombinant PARP-1 and monitoring NAD⁺ depletion .

- Kinase Inhibition : Employ a fluorescence-based ADP-Glo™ assay. Test at 1–100 µM concentrations against a kinase panel (e.g., EGFR, HER2) .

- Cell-Based Assays :

- Use cancer cell lines (e.g., MDA-MB-231) to assess antiproliferative effects via MTT assay. Compare results to controls (e.g., olaparib for PARP-1) .

What strategies are recommended for addressing discrepancies in biological activity data of this compound analogs across different assay systems?

Methodological Answer:

- Orthogonal Validation :

- Replicate assays in multiple systems (e.g., enzymatic vs. cell-based) to confirm target engagement .

- Adjust solubility by using co-solvents (e.g., DMSO ≤0.1%) to rule out aggregation artifacts .

- Structural Confirmation :

- Data Normalization :

How can structure-activity relationship (SAR) studies be systematically conducted to optimize the pharmacodynamic profile of this compound derivatives?

Methodological Answer:

- Scaffold Diversification :

- In Silico Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with PARP-1’s catalytic domain. Prioritize derivatives with ΔG ≤ -8 kcal/mol .

- Pharmacokinetic Screening :

- Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .

What analytical methods are suitable for quantifying this compound in complex biological matrices during pharmacokinetic studies?

Methodological Answer:

- LC-MS/MS :

- Sample Preparation :

- Extract plasma samples via protein precipitation (acetonitrile, 1:3 v/v) followed by SPE (Oasis HLB cartridges) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.